molecular formula C19H16O2 B14646423 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- CAS No. 53019-27-5

2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-

Cat. No.: B14646423
CAS No.: 53019-27-5
M. Wt: 276.3 g/mol
InChI Key: OTOSWEYSLQJYBG-UHFFFAOYSA-N
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Description

2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a heptadiyne backbone. This compound is notable for its unique structure, which includes two triple bonds and two hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- typically involves the coupling of phenylacetylene derivatives with appropriate diynes. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction usually requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl-.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and catalysts.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

    2,4-Hexadiyne-1,6-diol: Similar structure but with a shorter carbon chain.

    1,1-Diphenyl-2-propyne-1-ol: Contains a single triple bond and a hydroxyl group.

    1,1-Diphenyl-2-butene-1-ol: Contains a double bond instead of triple bonds.

Uniqueness: 2,4-Heptadiyne-1,7-diol, 1,1-diphenyl- is unique due to its combination of two triple bonds and two hydroxyl groups, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

53019-27-5

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1,1-diphenylhepta-2,4-diyne-1,7-diol

InChI

InChI=1S/C19H16O2/c20-16-10-2-1-9-15-19(21,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20-21H,10,16H2

InChI Key

OTOSWEYSLQJYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#CC#CCCO)(C2=CC=CC=C2)O

Origin of Product

United States

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